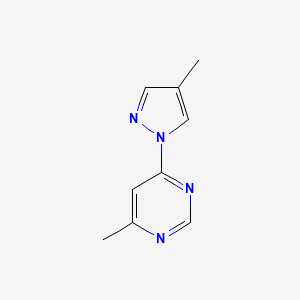
Ethyl 4-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoate is a chemical compound with the molecular formula C10H14N4O5 . It has a molecular weight of 270.24 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of Ethyl 4-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoate consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, attached to a carbamoyl group (CONH2), a nitro group (NO2), and an ethyl butanoate group (C2H5COOC4H9) .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 4-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoate are not fully detailed in the available sources. It is known that the compound has a molecular weight of 270.24 and a molecular formula of C10H14N4O5 . Other properties such as boiling point and storage conditions are not specified .Wissenschaftliche Forschungsanwendungen
Synthesis and Enzymatic Activity
Ethyl 4-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoate has been involved in synthesis and cyclization reactions, leading to the creation of new pyrazolopyrimidin-4-ones with various applications. These compounds have shown a potent effect on increasing the reactivity of cellobiase, an enzyme involved in the breakdown of certain sugars (Abd & Awas, 2008).
Crystal Structure and Biological Activity
The compound has been synthesized for crystal structure analysis via X-ray diffraction, revealing insights into its molecular configuration. Preliminary bioassays have indicated potential fungicidal and plant growth regulation activities (Minga, 2005).
Antimicrobial Applications
Ethyl 4-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoate derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds have demonstrated significant antibacterial and antifungal activity against various microbial strains (Banoji et al., 2022).
Urease Inhibition
In research focusing on urease inhibitors, derivatives of Ethyl 4-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoate have been explored. These compounds have shown potent inhibitory effects on the urease enzyme, with potential applications in therapeutics (Nazir et al., 2018).
Regioselective Synthesis
This compound has been used in studies focusing on regioselective synthesis, providing insights into the selective formation of pyrazole derivatives, which are important in various chemical and pharmaceutical applications (Ashton & Doss, 1993).
Supramolecular Structures
Ethyl 4-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoate has been part of studies exploring its role in the formation of hydrogen-bonded supramolecular structures, which are significant in the development of new materials and nanotechnology (Portilla et al., 2007).
Eigenschaften
IUPAC Name |
ethyl 4-(4-carbamoyl-3-nitropyrazol-1-yl)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O5/c1-2-19-8(15)4-3-5-13-6-7(9(11)16)10(12-13)14(17)18/h6H,2-5H2,1H3,(H2,11,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSXSTKAYZKXTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN1C=C(C(=N1)[N+](=O)[O-])C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-methylphenyl)-N-[4-(methylthio)benzyl]nicotinamide](/img/structure/B2487196.png)
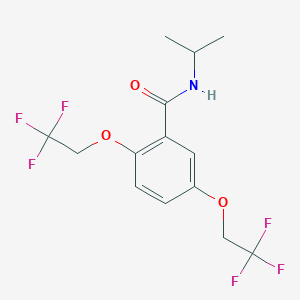
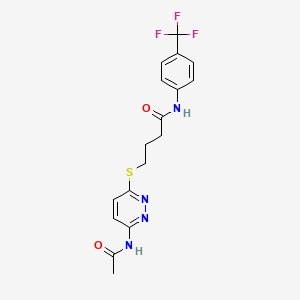
![6-hydroxy-2-[(Z)-2-(3-hydroxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one](/img/structure/B2487202.png)
![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2487203.png)
![3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2487205.png)
![methyl 6-[4-(3-chlorophenyl)piperazin-1-yl]-4-cyclopropyl-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2487207.png)
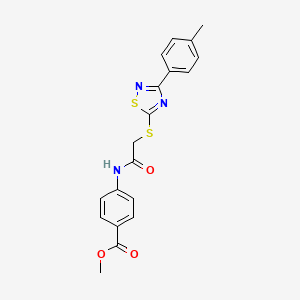
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B2487211.png)
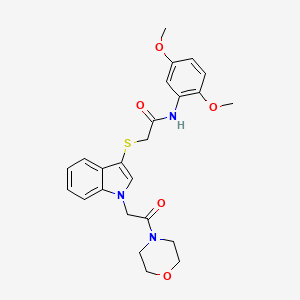
![(Z)-4-(diethylamino)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2487214.png)
![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2487215.png)

